molecular formula C33H55N5O20S4 B10800019 Tigecycline tetramesylate

Tigecycline tetramesylate

Cat. No.: B10800019
M. Wt: 970.1 g/mol
InChI Key: IBOQJGSRFKTAPT-LFSRUXGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAR-936 tetramesylate, also known as tigecycline tetramesylate, is a broad-spectrum glycylcycline antibiotic. It is a semisynthetic derivative of minocycline and belongs to the tetracycline class of antibiotics. GAR-936 tetramesylate was developed to overcome the resistance mechanisms that affect traditional tetracyclines, making it effective against a wide range of multidrug-resistant Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GAR-936 tetramesylate involves the modification of minocycline by adding a glycylamido moiety to the 9-position of the molecule. This modification allows the compound to evade common tetracycline resistance mechanisms. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of GAR-936 tetramesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GAR-936 tetramesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of GAR-936 tetramesylate. These derivatives may have different antibiotic properties and can be studied for potential therapeutic applications .

Scientific Research Applications

GAR-936 tetramesylate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of glycylcycline antibiotics.

    Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

    Medicine: Studied for its efficacy in treating infections caused by multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae.

    Industry: Used in the development of new antibiotics and as a reference standard in quality control laboratories

Mechanism of Action

GAR-936 tetramesylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis. The compound evades common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins, due to its unique glycylamido modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GAR-936 tetramesylate is unique among tetracycline antibiotics due to its broad-spectrum activity and ability to overcome common resistance mechanisms. Unlike traditional tetracyclines, it is effective against a wide range of multidrug-resistant bacteria, making it a valuable tool in the fight against antibiotic resistance .

Properties

Molecular Formula

C33H55N5O20S4

Molecular Weight

970.1 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C29H39N5O8.4CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;4*1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);4*1H3,(H,2,3,4)/t12-,14-,21-,29-;;;;/m0..../s1

InChI Key

IBOQJGSRFKTAPT-LFSRUXGMSA-N

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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